molecular formula C6H7ClN2S B8441423 4-Chloro-3-(methylthio)pyridin-2-amine

4-Chloro-3-(methylthio)pyridin-2-amine

Cat. No. B8441423
M. Wt: 174.65 g/mol
InChI Key: QBPNKGRVUASMPG-UHFFFAOYSA-N
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Patent
US09273033B2

Procedure details

To a solution 4-chloro-3-iodopyridin-2-amine (400 mg, 1.57 mmol), CuI (30 mg, 0.157 mmol) in i-PrOH (3 mL) and glycol (10 mg, 0.157 mmol) was added MeSNa (110 mg, 1.57 mmol). The resulting mixture was allowed to stir at 100° C. for 24 h. The reaction mixture was concentrated and the resulting residue was purified by column chromatography to afford the title compound as oil. LC/MS m/z=175.19 [M+H]+
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
10 mg
Type
reactant
Reaction Step One
Name
MeSNa
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1I.C(S)[CH2:11][S:12]([O-])(=O)=O.[Na+]>CC(O)C.[Cu]I>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[S:12][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C(=NC=C1)N)I
Name
glycol
Quantity
10 mg
Type
reactant
Smiles
Name
MeSNa
Quantity
110 mg
Type
reactant
Smiles
C(CS(=O)(=O)[O-])S.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O
Name
CuI
Quantity
30 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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